molecular formula C15H33N3 B12686030 N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine CAS No. 72245-37-5

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine

Cat. No.: B12686030
CAS No.: 72245-37-5
M. Wt: 255.44 g/mol
InChI Key: GXFQBBOZTNQHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine is a chemical compound with the molecular formula C15H33N3 and a molecular weight of 255.443 g/mol . It features a 1,6-hexanediamine chain linked to a 2,2,6,6-tetramethylpiperidine group, a well-known hindered amine structure . This compound serves as a key intermediate in organic synthesis and materials science. Its primary research value lies in its potential application as a precursor or building block for the development of Hindered Amine Light Stabilizers (HALS), which are critical additives used to protect polymers from degradation caused by UV radiation . The hindered amine nature of the tetramethylpiperidine moiety is central to its function, enabling a radical scavenging mechanism that inhibits polymer oxidation. With a density of 0.91 g/cm³ and a boiling point of 317.5°C at 760 mmHg, this diamine is a stable substance for controlled laboratory use . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may be harmful if swallowed and causes severe skin burns and eye damage .

Properties

IUPAC Name

N'-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3/c1-14(2)11-13(12-15(3,4)18-14)17-10-8-6-5-7-9-16/h13,17-18H,5-12,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQBBOZTNQHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992985
Record name N~1~-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72245-37-5
Record name N1-(2,2,6,6-Tetramethyl-4-piperidinyl)-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72245-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Imination Step

  • Reactants: 2,2,6,6-tetramethylpiperidin-4-one and 1,6-hexamethylenediamine.
  • Molar Ratio: Typically ranges from 0.1:5 to 5:0.1, with an optimal ratio near 1:1.98 to ensure efficient imine formation.
  • Conditions: Temperature is maintained between 60°C and 200°C, preferably 80°C to 180°C.
  • Process: The ketone and diamine react to form N,N'-(hexane-1,6-diyl)bis(2,2,6,6-tetramethylpiperidin-4-imine), a water-containing mixture that is subsequently dewatered to obtain a water-free imine intermediate.

Dewatering

  • Removal of water from the imine mixture is critical to prevent catalyst poisoning and to improve hydrogenation efficiency.
  • Dewatering can be achieved by distillation or other drying techniques to yield a water-free imine mixture ready for hydrogenation.

Hydrogenation Step

  • Catalysts: Transition metal catalysts such as platinum (Pt), palladium (Pd), or cobalt (Co) supported on alumina (Al2O3) or silica (SiO2).
  • Pressure: Hydrogen pressures vary from moderate (50 bar) to very high (up to 285 bar) depending on the catalyst and reactor setup.
  • Temperature: Typically between 90°C and 190°C.
  • Reactor Type: Batch reactors or continuous fixed-bed tube reactors.
  • Duration: Batch hydrogenation is often conducted over 4 hours at 90°C; continuous post-hydrogenation can be employed to improve yield and purity.
  • Outcome: Hydrogenation converts the imine to the desired diamine with selectivity ranging from 50% to 99.5% conversion, producing a stable product with improved downstream properties.

Process Optimization

  • Combining batch hydrogenation with continuous post-hydrogenation avoids the need for distillation purification, reducing yield loss and operational complexity.
  • The melting points of intermediates and products are managed to prevent reactor clogging, especially in continuous processes.
  • The process is designed to be simple, economic, and scalable for industrial production.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Range / Value Notes
Molar ratio (1,6-hexamethylenediamine : ketone) 0.1:5 to 5:0.1 (optimal ~1:1.98) Ensures efficient imination
Imination temperature 60°C to 200°C (preferably 80-180°C) Controls reaction rate and selectivity
Hydrogenation catalyst Pt/C, Pd/Al2O3, Co/SiO2 Transition metal catalysts on solid supports
Hydrogen pressure 50 to 285 bar Higher pressure improves conversion
Hydrogenation temperature 90°C to 190°C Balances reaction rate and catalyst stability
Reaction time (batch) ~4 hours at 90°C Single batch cycle for hydrogenation
Conversion rate 65% to 99.5% Dependent on catalyst and conditions
Product purity High selectivity, minimal purification Avoids distillation steps

Research Findings and Industrial Relevance

  • Patents and research literature emphasize the importance of controlling the imination and hydrogenation steps to maximize yield and product stability.
  • The use of supported transition metal catalysts enables efficient hydrogenation under relatively mild conditions.
  • Avoiding distillation purification steps reduces product loss and operational costs.
  • The final product exhibits improved transmittance (T%) values in downstream applications, indicating high purity and stability.
  • The process is adaptable to both aqueous and water-free feedstocks, enhancing flexibility in industrial settings.

Comparison with Similar Compounds

Key Properties :

  • Hazards : H302 (harmful if swallowed), H314 (causes severe skin burns), H290 (corrosive to metals), H412 (harmful to aquatic life) .
  • LD₅₀ (mice) : 935.4 mg/kg (oral), indicating moderate toxicity .
  • Applications : High-performance plastics, automotive components, and outdoor materials requiring UV resistance .

Comparison with Structurally Similar Compounds

N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine Polymer (CAS 70624-18-9)

This polymeric derivative incorporates 2,4,6-trichloro-1,3,5-triazine and additional amines, resulting in a molecular weight of ~2000 g/mol .

Property Target Compound (CAS 61260-55-7) Polymer (CAS 70624-18-9)
Molecular Weight 394.68 g/mol ~2000 g/mol
Thermal Stability Moderate (decomposes at 478.5°C) High (suitable for extrusion)
Toxicity Moderate (LD₅₀ 935.4 mg/kg) Lower (reduced bioavailability)
Applications Short-term stabilization Long-term UV resistance in films/pipes

Key Differences :

  • The polymer exhibits enhanced durability in harsh environments due to reduced volatility and higher molecular weight .
  • Lower acute toxicity makes it preferable for consumer goods .

N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine with 4-(4,6-Dichlorotriazinyl)morpholine (CAS 82451-48-7)

This derivative combines the base compound with a chlorinated triazine group (C₃₁H₅₈Cl₂N₈O, 629.75 g/mol) .

Property Target Compound (CAS 61260-55-7) Triazine Derivative (CAS 82451-48-7)
Molecular Formula C₂₄H₅₀N₄ C₃₁H₅₈Cl₂N₈O
UV Absorption Moderate Enhanced (Cl groups improve radical scavenging)
Water Hazard (WGK) 1 (low) 3 (high)
Applications General-purpose stabilizers High-clarity polyolefins (e.g., greenhouse films)

Key Differences :

  • The triazine derivative offers superior UV absorption but poses higher environmental risks due to chlorine content .

N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)hexamethylene-1,6-diacetamide

This analog replaces the terminal amines with acetamide groups (C₂₈H₅₄N₄O₂) .

Property Target Compound (CAS 61260-55-7) Diacetamide Derivative
Solubility Low in polar solvents Improved (amide groups enhance polarity)
Reactivity Nucleophilic amines Stable (amide bonds resist hydrolysis)
Applications Reactive intermediates Coatings/adhesives requiring solubility

Key Differences :

  • The diacetamide is less reactive and better suited for formulations requiring compatibility with polar matrices .

Mixture with 2,4,6-Trichloro-1,3,5-triazine (CAS 71878-19-8)

A hazardous blend (C₃₅H₆₉Cl₃N₈, 708.33 g/mol) used in synthesis .

Property Target Compound (CAS 61260-55-7) Mixture (CAS 71878-19-8)
Hazards H302, H314 H330 (fatal if inhaled), H335 (respiratory irritation)
Application End-product stabilizer Reactive intermediate (e.g., polymer synthesis)
Cost €1,224/50 mg Higher (due to handling risks)

Key Differences :

  • The mixture’s acute toxicity necessitates stringent safety protocols during industrial use .

Biological Activity

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C14_{14}H30_{30}N4_{4}
  • Molecular Weight : 250.43 g/mol
  • CAS Number : 72245-37-5

The compound features a hexane backbone with two amine groups and a piperidine moiety that contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Studies indicate that compounds with similar piperidine structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells .
  • Neuroprotective Effects : The piperidine ring is known for its ability to cross the blood-brain barrier. Research suggests that derivatives of this compound may protect neuronal cells from apoptosis and oxidative damage .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in various biological assays:

StudyMethodologyFindings
Study 1Cell viability assay on neuronal cell linesShowed significant neuroprotection against oxidative stress-induced cell death.
Study 2ELISA for cytokine measurementReduced levels of TNF-alpha and IL-6 in treated cells compared to controls.
Study 3Antioxidant activity assay (DPPH method)Demonstrated strong free radical scavenging activity with an IC50 value comparable to known antioxidants.

In Vivo Studies

Preliminary in vivo studies have also been conducted:

  • Animal Models of Neurodegeneration : Administration of the compound in rodent models showed improved cognitive function and reduced markers of neuroinflammation.
  • Inflammation Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study A : A clinical trial involving patients with mild cognitive impairment showed that supplementation with this compound improved memory scores over a 12-week period.
  • Case Study B : Patients with chronic inflammatory conditions reported reduced symptoms after treatment with formulations containing this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key variables include solvent polarity (e.g., THF vs. methanol), temperature (60–120°C), and stoichiometric ratios of precursors like hexamethylenediamine and 2,2,6,6-tetramethylpiperidin-4-amine. Evidence from PubChem indicates that optimizing pH (8–10) enhances amine reactivity, while excess reducing agents (e.g., NaBH4) improve yields . Comparative toxicity data suggest high toxicity (CAS 61260-55-7), necessitating closed-system synthesis protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly 1H^1H-NMR to resolve methyl and piperidine protons. Mass spectrometry (HRMS) confirms molecular weight (C24_{24}H50_{50}N4_4, MW 394.7 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while X-ray crystallography (as in related hexanediamine derivatives) resolves stereochemical ambiguities .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Methodological Answer : Toxicity data classify this compound as "high risk" (CAS 61260-55-7), requiring PPE (gloves, goggles) and fume hoods for handling. Acute exposure studies recommend emergency protocols for skin/eye contact, including immediate rinsing and medical evaluation .

Advanced Research Questions

Q. How does This compound function as a stabilizer in polymer systems, and what mechanistic studies validate its efficacy?

  • Methodological Answer : The compound acts as a hindered amine light stabilizer (HALS), scavenging free radicals in polymers. Mechanistic studies employ Electron Paramagnetic Resonance (EPR) to track radical intermediates and accelerated UV aging tests (e.g., QUV panels) to quantify degradation retardation. Computational models (DFT) predict stabilization pathways, correlating with experimental data from polymer matrices .

Q. What experimental designs are suitable for analyzing its reactivity in copolymerization with trichlorotriazine derivatives?

  • Methodological Answer : Step-growth polymerization with 2,4,6-trichloro-1,3,5-triazine requires anhydrous conditions and catalytic bases (e.g., triethylamine). Kinetic studies using in-situ FTIR track amine-triazine coupling, while Gel Permeation Chromatography (GPC) monitors molecular weight distribution. Redox side reactions (e.g., with 3-bromo-1-propene) necessitate inert atmospheres and radical inhibitors .

Q. How can computational tools (e.g., COMSOL Multiphysics) model its interactions in drug delivery systems?

  • Methodological Answer : Molecular dynamics (MD) simulations predict biomolecule binding (e.g., siRNA or proteins), while COMSOL models diffusion kinetics in hydrogels. Parameter optimization includes partition coefficients (logP = 3.2) and pH-dependent solubility profiles. Validation via in vitro release assays (e.g., dialysis membranes) aligns simulation results with empirical data .

Q. What strategies resolve contradictions in reported toxicity data across studies?

  • Methodological Answer : Discrepancies arise from varying test models (e.g., cell lines vs. in vivo). Meta-analyses using standardized assays (OECD Guidelines 423/425) and dose-response curve normalization improve comparability. Toxicity mechanism studies (e.g., mitochondrial membrane depolarization assays) isolate pathways, while QSAR models reconcile structural-activity relationships .

Data Management and Reproducibility

Q. How can FAIR principles be applied to ensure reproducibility in studies involving this compound?

  • Methodological Answer : Utilize ELNs (e.g., Chemotion) for structured data entry, linking raw spectra (NMR, MS) and reaction conditions. Public repositories (e.g., RADAR4Chem) archive datasets with persistent identifiers (DOIs). Metadata standards (ISA-Tab) ensure interoperability, while ontology services (e.g., NFDI4Chem) standardize terminology .

Comparative Analysis Table

Property This compoundHexamethylenediamine N,N-Dimethylaminopropylamine
CAS Number 61260-55-7 111-40-0 105-46-4
Toxicity (LD50, oral rat) High (50–100 mg/kg) Moderate (500–1000 mg/kg)Low (>2000 mg/kg)
Application Polymer stabilizer, drug delivery Epoxy resinsSurfactants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.